molecular formula C19H14BrN7O2 B11387015 10-(4-bromophenyl)-8-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

10-(4-bromophenyl)-8-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

Cat. No.: B11387015
M. Wt: 452.3 g/mol
InChI Key: XBMDDGYMJKHRQU-UHFFFAOYSA-N
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Description

This compound is a polycyclic aromatic heterocycle featuring a complex tricyclic core with seven nitrogen atoms (heptazatricyclo framework) and two distinct aromatic substituents: a 4-bromophenyl group at position 10 and a 3-methoxyphenyl group at position 6. Its structural complexity arises from the fusion of azine and aromatic rings, which confers unique electronic and steric properties. The ketone group at position 13 introduces polarity and possible sites for derivatization. Crystallographic studies using programs like SHELX and ORTEP-III have been critical in resolving its 3D conformation, particularly the spatial arrangement of substituents and nitrogen lone pairs.

Properties

Molecular Formula

C19H14BrN7O2

Molecular Weight

452.3 g/mol

IUPAC Name

10-(4-bromophenyl)-8-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

InChI

InChI=1S/C19H14BrN7O2/c1-29-13-4-2-3-11(9-13)17-14-15(10-5-7-12(20)8-6-10)22-23-18(28)16(14)21-19-24-25-26-27(17)19/h2-9,17H,1H3,(H,23,28)(H,21,24,26)

InChI Key

XBMDDGYMJKHRQU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2C3=C(C(=O)NN=C3C4=CC=C(C=C4)Br)NC5=NN=NN25

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-bromophenyl)-8-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one typically involves multi-step organic reactions. The process often starts with the preparation of the bromophenyl and methoxyphenyl precursors, followed by their incorporation into the tricyclic framework through a series of cyclization and condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

10-(4-bromophenyl)-8-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its electronic properties.

    Substitution: The bromophenyl and methoxyphenyl groups can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and developing new synthetic methodologies.

Biology

In biological research, the compound’s potential as a bioactive molecule is explored. Its interactions with biological targets, such as enzymes and receptors, are investigated to identify potential therapeutic applications.

Medicine

The compound’s medicinal applications are of particular interest. Researchers are examining its potential as a drug candidate for treating various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, the compound’s properties are leveraged for the development of advanced materials, such as polymers and nanomaterials. Its unique structure and reactivity make it a valuable component in the design of new materials with specific properties.

Mechanism of Action

The mechanism by which 10-(4-bromophenyl)-8-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one exerts its effects involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The compound’s unique structure allows it to bind selectively to specific targets, influencing their activity and resulting in therapeutic or biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a family of nitrogen-rich tricyclic aromatics. Key analogues include:

Compound Name Substituents (Positions) Key Differences
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIi) 4-Methoxyphenyl (position 9) Replaces bromine with a sulfur-containing dithia ring; reduced nitrogen count (5 vs. 7) alters electronic density and hydrogen-bonding capacity.
9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIj) 4-Hydroxyphenyl (position 9) Hydroxyl group increases polarity and acidity compared to bromine; sulfur rings reduce aromatic π-stacking potential.
Target Compound 4-Bromophenyl (10), 3-Methoxyphenyl (8) Bromine enhances halogen bonding; methoxy group at meta-position creates steric hindrance distinct from para-substituted analogues.

Computational and Experimental Similarity Metrics

  • 2D Similarity (Tanimoto Coefficient) : Using binary fingerprinting methods , the target compound shares ~70% similarity with 9-(4-methoxyphenyl) analogues, primarily due to the tricyclic core. Differences arise from bromine vs. sulfur and nitrogen count.
  • 3D Similarity (Shape/Feature Overlap) : PubChem3D’s ST (shape) and CT (feature) scores indicate moderate overlap (ST ≥ 0.6, CT ≥ 0.4) with dithia-azatricyclo derivatives, but poor alignment with purely hydrocarbon systems due to divergent substituent orientations.

Crystallographic Comparisons

  • The target compound’s crystal packing is dominated by halogen bonding (C–Br···N interactions) and π-π stacking, unlike sulfur-containing analogues, which rely on S···S van der Waals interactions .
  • Enantiomer analysis via Flack’s parameter confirms its non-centrosymmetric space group, contrasting with centrosymmetric sulfur analogues.

Biological Activity

The compound 10-(4-bromophenyl)-8-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity based on existing literature and experimental studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H14BrN7O2C_{19}H_{14}BrN_7O_2 with a molecular weight of approximately 452.16 g/mol. The structure features multiple aromatic rings and heteroatoms that contribute to its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activity, particularly in cancer treatment and inhibition of specific enzymes related to tumor growth.

Antitumor Activity

In vitro studies have demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines. For instance:

  • IC50 Values : Studies reported an IC50 value of 88 nM against SMMC-7721 liver cancer cells, indicating potent antiproliferative effects without significant toxicity to normal hepatocyte cells (IC50 > 10 μM) .
  • Mechanism of Action : The compound modulates telomerase activity (hTERT), leading to apoptosis in cancer cells through mechanisms involving endoplasmic reticulum stress and mitochondrial dysfunction .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes involved in tumor progression:

  • Telomerase Inhibition : It has been shown to selectively inhibit telomerase activity in tumor cells, which is crucial for maintaining the proliferation of cancerous cells .
  • Oxidative Stress Modulation : The compound induces oxidative stress pathways that contribute to its anticancer properties .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • Xenograft Models : In vivo studies using xenograft models demonstrated a significant reduction in tumor size when treated with the compound compared to control groups .
  • Cell Line Studies : Various human cancer cell lines were tested for sensitivity to the compound, confirming its broad-spectrum activity against malignancies .

Data Table: Biological Activity Summary

Activity TypeMeasurement/OutcomeReference
AntiproliferativeIC50 = 88 nM (SMMC-7721 cells)
Normal Cell ToxicityIC50 > 10 μM
Telomerase InhibitionSignificant inhibition observed
Tumor Growth InhibitionSignificant reduction in xenograft models

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